molecular formula C12H17NO2 B8536073 2-Isobutyl-isonicotinic acid ethyl ester

2-Isobutyl-isonicotinic acid ethyl ester

Cat. No.: B8536073
M. Wt: 207.27 g/mol
InChI Key: PRNGOLYHUJJEFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isobutyl-isonicotinic acid ethyl ester is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This ester is built around an isonicotinic acid core, a scaffold of significant interest in medicinal chemistry due to its presence in various bioactive molecules. The compound serves as a valuable synthetic intermediate or building block in organic synthesis and pharmaceutical research. Researchers may utilize this ester in the development of novel chemical entities, particularly for its potential to be hydrolyzed to the corresponding acid or reacted further to create amide derivatives. The structural features of this compound, including the pyridine nitrogen and the ethyl ester group, make it a versatile precursor for constructing more complex molecules, such as those explored in the derivatization of anti-inflammatory agents . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions, consulting the relevant material safety data sheet before use.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 2-(2-methylpropyl)pyridine-4-carboxylate

InChI

InChI=1S/C12H17NO2/c1-4-15-12(14)10-5-6-13-11(8-10)7-9(2)3/h5-6,8-9H,4,7H2,1-3H3

InChI Key

PRNGOLYHUJJEFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)CC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Compared to CAEE , which has a catechol group, the pyridine ring in the target compound may alter solubility and redox activity.

Polarity :

  • The pyridine ring increases polarity compared to purely aliphatic esters (e.g., ethyl isobutyrate ), which may affect solubility in hydrophobic matrices.

Research Findings on Related Esters

  • Ethyl Esters in Drug Delivery: Amino acid ethyl esters (e.g., proline ethyl ester ) enhance drug solubility, suggesting the target compound could serve as a prodrug carrier.
  • Electrochemical Stability: Propionic acid ethyl ester improves lithium-ion battery electrolyte stability , highlighting ethyl esters' versatility in non-biological applications.
  • Thermodynamic Properties : Isobutyl acetate exhibits a boiling point of 116°C , whereas ethyl esters with aromatic groups (e.g., CAEE ) typically have higher boiling points due to increased molecular weight and polarity.

Q & A

Q. What are the recommended methods for synthesizing 2-Isobutyl-isonicotinic acid ethyl ester?

  • Methodology : The compound can be synthesized via esterification of 2-Isobutyl-isonicotinic acid with ethanol using acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Purification typically involves column chromatography or distillation. Structural confirmation should employ GC-MS (Gas Chromatography-Mass Spectrometry) to verify the ester’s molecular ion peak and fragmentation pattern, as demonstrated for analogous ethyl esters in biodiesel and nanoparticle studies .
  • Key Parameters : Monitor reaction temperature (60–80°C) and molar ratios (acid:ethanol ~1:5) to optimize yield.

Q. How can spectroscopic techniques characterize this compound?

  • Methodology :
  • NMR : Use 1^1H and 13^13C NMR to identify protons and carbons in the isobutyl and ethyl ester groups. For example, the ethyl ester’s carbonyl carbon (~165–175 ppm) and isobutyl methyl groups (~0.8–1.2 ppm) should be distinct.
  • FT-IR : Confirm ester carbonyl stretching (~1740 cm1^{-1}) and C-O-C vibrations (~1250 cm1^{-1}).
  • GC-MS : Cross-reference with databases like NIST or PubChem for fragmentation patterns .

Q. What analytical methods ensure purity and stability during storage?

  • Methodology :
  • HPLC : Use reverse-phase chromatography with UV detection (λ ~210–220 nm) to quantify impurities.
  • Accelerated Stability Testing : Store samples at 25°C, 40°C, and 60°C with controlled humidity. Monitor degradation via GC-MS to detect hydrolysis products (e.g., free acid or ethanol). Studies on linoleic acid ethyl esters highlight degradation trends under thermal stress .

Q. How can computational tools aid in predicting physicochemical properties?

  • Methodology :
  • PubChem : Retrieve IUPAC name, molecular weight, and InChIKey for standardized descriptors .
  • Software : Use tools like ChemAxon or ACD/Labs to predict logP (lipophilicity), solubility, and pKa. Validate predictions experimentally via shake-flask solubility tests.

Q. What are the challenges in scaling up synthesis from lab to pilot scale?

  • Methodology : Optimize solvent recovery (e.g., ethanol via rotary evaporation) and catalyst recycling. Pilot studies on oleic acid ethyl esters suggest continuous-flow reactors improve efficiency and reduce side reactions .

Advanced Research Questions

Q. How can bioactivity assays evaluate its potential as a larvicidal or antiviral agent?

  • Methodology :
  • Larvicidal Activity : Incorporate the ester into nanoparticles (e.g., fibroin-based systems) and test against Aedes aegypti larvae. Use GC-MS to quantify compound release rates and correlate with mortality data .
  • Antiviral Screening : Perform enzymatic inhibition assays (e.g., protease or polymerase targets) using pseudotyped viruses. Reference structural analogs like ethyl 2-(benzylamino)-2-oxoacetate for assay design .

Q. How do structural modifications impact its enzymatic hydrolysis?

  • Methodology :
  • Enzyme Kinetics : Incubate with esterases (e.g., porcine liver esterase) and monitor hydrolysis via HPLC. Compare rates with related esters (e.g., lauric acid ethyl ester) to identify steric or electronic effects .
  • Molecular Docking : Simulate interactions with esterase active sites using AutoDock Vina to predict hydrolysis susceptibility .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Methodology :
  • Meta-Analysis : Compare datasets from larvicidal (e.g., LC50_{50} values) and cytotoxicity assays. Control for variables like solvent (DMSO vs. ethanol) or nanoparticle formulation .
  • Dose-Response Modeling : Use nonlinear regression (e.g., Hill equation) to assess potency thresholds and synergies with co-formulants.

Q. How can its stability be enhanced in aqueous formulations?

  • Methodology :
  • Microencapsulation : Embed in liposomes or PLGA nanoparticles to shield the ester from hydrolysis. Monitor encapsulation efficiency via dialysis and LC-MS .
  • pH Optimization : Buffer formulations to pH 5–6, where ester hydrolysis is minimized, based on studies of fatty acid ethyl esters .

Q. What advanced techniques quantify trace degradation products in complex matrices?

  • Methodology :
  • LC-QTOF-MS : Use high-resolution mass spectrometry to identify sub-ppm degradation products (e.g., isonicotinic acid derivatives).
  • Isotopic Labeling : Synthesize 13^{13}C-labeled ester to track hydrolysis pathways in biological systems .

Data Contradiction Analysis Framework

  • Case Example : If GC-MS data from nanoparticle studies conflict with HPLC results , validate via:
    • Method Cross-Validation : Re-analyze samples using both techniques.
    • Spike-and-Recovery Tests : Add known ester concentrations to matrices to assess interference.
    • Statistical Testing : Apply ANOVA to inter-laboratory data, accounting for instrument calibration differences.

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